AChE-IN-9
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Overview
Description
AChE-IN-9 is a compound known for its potent inhibitory activity against acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where increased levels of acetylcholine can help alleviate symptoms like memory loss and cognitive decline .
Preparation Methods
Synthetic Routes and Reaction Conditions
AChE-IN-9 can be synthesized through radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions typically involve the use of solvents like acetic acid and temperatures around 80-100°C .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger batches, ensuring consistent quality and yield, and implementing purification processes such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
AChE-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
AChE-IN-9 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on neurotransmission and synaptic function.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry
Mechanism of Action
AChE-IN-9 exerts its effects by binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include the anionic site and the esteratic site of acetylcholinesterase, where the compound forms stable interactions, inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that inhibits acetylcholinesterase and also modulates nicotinic receptors.
Uniqueness
AChE-IN-9 is unique due to its specific binding affinity and inhibitory potency against acetylcholinesterase. Unlike some other inhibitors, it may offer a more favorable pharmacokinetic profile and reduced side effects, making it a promising candidate for further development .
Properties
Molecular Formula |
C30H35N5O9 |
---|---|
Molecular Weight |
609.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[4-[(1,2,3,4-tetrahydroacridin-9-ylamino)methyl]triazol-1-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C30H35N5O9/c1-16(36)40-15-25-27(41-17(2)37)28(42-18(3)38)29(43-19(4)39)30(44-25)35-14-20(33-34-35)13-31-26-21-9-5-7-11-23(21)32-24-12-8-6-10-22(24)26/h5,7,9,11,14,25,27-30H,6,8,10,12-13,15H2,1-4H3,(H,31,32)/t25-,27-,28+,29-,30?/m1/s1 |
InChI Key |
OGJDAUMZIZNSTG-PMPAXKATSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)N2C=C(N=N2)CNC3=C4CCCCC4=NC5=CC=CC=C53)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)CNC3=C4CCCCC4=NC5=CC=CC=C53)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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